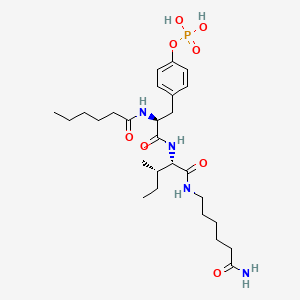
Bcl6-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCL6-IN-6 is a chemical compound known for its role as an inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the regulation of humoral immunity and is implicated in various cancers, particularly diffuse large B-cell lymphoma (DLBCL). This compound is designed to inhibit the activity of BCL6, thereby offering potential therapeutic benefits in the treatment of cancers where BCL6 is overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCL6-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
BCL6-IN-6 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogs of this compound .
Scientific Research Applications
BCL6-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BCL6 and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of BCL6 in cellular processes, such as cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those involving overexpression of BCL6, such as DLBCL, acute myeloid leukemia (AML), and glioblastoma.
Industry: Potentially used in the development of new therapeutic agents targeting BCL6 and related pathways.
Mechanism of Action
BCL6-IN-6 exerts its effects by binding to the BCL6 protein and inhibiting its transcriptional repressor activity. BCL6 normally functions by recruiting corepressors to specific DNA sites, thereby repressing the transcription of target genes involved in cell cycle regulation, apoptosis, and immune responses. By inhibiting BCL6, this compound disrupts these repressive complexes, leading to the activation of target genes and subsequent cellular effects, such as increased apoptosis and reduced proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to BCL6-IN-6 in their function as BCL6 inhibitors, including:
FX1: Another BCL6 inhibitor known for its ability to disrupt BCL6-mediated transcriptional repression.
CCT373567: A tricyclic quinolinone-based inhibitor of BCL6 with improved binding affinity and pharmacokinetic properties.
Uniqueness of this compound
This compound is unique in its specific binding affinity and inhibitory potency against BCL6. Its distinct chemical structure allows for effective disruption of BCL6 activity, making it a valuable tool in both research and potential therapeutic applications. Additionally, this compound may offer advantages in terms of selectivity and reduced off-target effects compared to other BCL6 inhibitors .
Properties
Molecular Formula |
C27H31FN6O2S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
5-(cyclopenten-1-yl)-N-[4-[[2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C27H31FN6O2S/c1-16-14-34(15-17(2)30-16)27-29-13-20(28)25(33-27)31-19-8-9-21(22(12-19)36-3)32-26(35)24-11-10-23(37-24)18-6-4-5-7-18/h6,8-13,16-17,30H,4-5,7,14-15H2,1-3H3,(H,32,35)(H,29,31,33)/t16-,17+ |
InChI Key |
VJFKSXHAFLCLLP-CALCHBBNSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=N2)NC3=CC(=C(C=C3)NC(=O)C4=CC=C(S4)C5=CCCC5)OC)F |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=N2)NC3=CC(=C(C=C3)NC(=O)C4=CC=C(S4)C5=CCCC5)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid](/img/structure/B10830037.png)
![(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B10830052.png)


![4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)
![4-[3-[[1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid](/img/structure/B10830086.png)
![([5-(5-Ethoxymethoxy-benzofuran-2-yl)-6-nitro-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester)](/img/structure/B10830092.png)


![[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone](/img/structure/B10830104.png)

